Synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid
Synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid
An In-Depth Technical Guide to the Synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic Acid
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathways leading to 3-(1H-pyrrol-2-yl)prop-2-ynoic acid. This molecule represents a valuable heterocyclic building block, merging the biologically significant pyrrole scaffold with the versatile reactivity of a propiolic acid moiety. Such structures are of profound interest to researchers in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.[1][2][3] This document details a robust and logical synthetic strategy, emphasizing the rationale behind methodological choices, from the selection of protecting groups to the optimization of cross-coupling conditions. Complete, step-by-step protocols are provided, supported by mechanistic insights and data presentation, to empower researchers to reliably execute this synthesis.
Introduction and Strategic Overview
The pyrrole ring is a privileged heterocycle found in a vast array of natural products and pharmaceuticals, including the cholesterol-lowering drug Atorvastatin and the antibiotic Pyrrolnitrin.[2][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of drug design. The incorporation of an alkynoic acid side chain at the C2 position introduces a rigid, linear linker and a reactive handle for further chemical elaboration, such as cycloadditions, reductions, or further coupling reactions.
The synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid is most strategically approached via a retrosynthetic disconnection at the sp²-sp carbon-carbon bond. This immediately suggests a palladium-catalyzed cross-coupling reaction, the Sonogashira reaction, as the key bond-forming step.[5][6][7] This powerful transformation couples a terminal alkyne with an aryl or vinyl halide.
Our synthetic strategy therefore hinges on three core stages:
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Preparation of a suitable 2-halopyrrole precursor , which must be N-protected to ensure regioselectivity and prevent interference with the catalytic cycle.
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Execution of a Sonogashira cross-coupling with a protected propiolic acid equivalent.
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Sequential deprotection to unveil the N-H of the pyrrole and the carboxylic acid, yielding the final target molecule.
This guide will elaborate on each stage, providing both the theoretical grounding and practical execution details necessary for success.
Synthesis of the N-Protected 2-Iodopyrrole Precursor
A critical challenge in pyrrole chemistry is controlling its reactivity. The pyrrole nitrogen is acidic and the ring itself is highly electron-rich, making it susceptible to polymerization and uncontrolled electrophilic substitution.[8] Therefore, protection of the nitrogen atom is paramount. This modification reduces the ring's electron density, enhancing its stability and directing subsequent electrophilic substitution, such as halogenation, to the C2 position.[9]
N-Protection of Pyrrole
While numerous protecting groups exist, the 2-(trimethylsilyl)ethoxymethyl (SEM) group offers excellent stability under the basic conditions of the Sonogashira coupling and can be reliably removed under mild, fluoride-mediated conditions.[10]
Experimental Protocol: Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrole
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Reagent Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under an argon atmosphere at 0 °C, add pyrrole (6.7 g, 100 mmol) dropwise over 15 minutes.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the resulting solution back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 18.4 g, 110 mmol) dropwise.
-
Reaction Completion & Quenching: Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction & Purification: Transfer the mixture to a separatory funnel, add diethyl ether (200 mL), and wash with water (2 x 100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with 5% ethyl acetate in hexanes) to yield the title compound as a colorless oil.
C2-Iodination of N-SEM-Pyrrole
With the nitrogen protected, regioselective iodination at the C2 position can be achieved cleanly using N-Iodosuccinimide (NIS).
Experimental Protocol: Synthesis of 2-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole
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Reaction Setup: Dissolve N-SEM-pyrrole (19.7 g, 100 mmol) in anhydrous THF (250 mL) in a flask protected from light.
-
Iodination: Cool the solution to -78 °C (dry ice/acetone bath). Add N-Iodosuccinimide (23.6 g, 105 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution (100 mL) and allow it to warm to room temperature.
-
Extraction & Purification: Extract the mixture with diethyl ether (2 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography (silica gel, hexanes) to afford the 2-iodo-N-SEM-pyrrole as a pale yellow oil.
The Core Transformation: Sonogashira Cross-Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis for constructing sp²-sp C-C bonds.[6] The reaction typically employs a dual catalytic system: a palladium complex that facilitates the oxidative addition and reductive elimination steps, and a copper(I) salt that generates the reactive copper(I) acetylide.[7] To circumvent potential complications arising from the free carboxylic acid, we will employ ethyl propiolate as the alkyne coupling partner. The resulting ester will be hydrolyzed in a subsequent step.
Experimental Protocol: Sonogashira Coupling
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Setup: To a flame-dried Schlenk flask, add 2-iodo-1-SEM-pyrrole (16.2 g, 50 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.70 g, 1.0 mmol, 2 mol%), and copper(I) iodide (CuI, 0.19 g, 1.0 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF, 150 mL) and triethylamine (TEA, 100 mL). Stir the mixture to dissolve the solids. Add ethyl propiolate (6.0 g, 61 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The formation of triethylammonium iodide salt is often observed as a white precipitate.
-
Monitoring and Workup: Monitor for the consumption of the starting iodopyrrole by TLC or GC-MS. Upon completion, filter the mixture through a pad of Celite to remove the salts and catalyst residues, washing the pad with ethyl acetate (100 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient elution from 5% to 15% ethyl acetate in hexanes) to yield ethyl 3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)prop-2-ynoate.
| Parameter | Condition / Reagent | Rationale |
| Pyrrole Substrate | 2-Iodo-1-SEM-pyrrole | Iodoarenes are more reactive than bromoarenes in oxidative addition.[6] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A robust and common catalyst for Sonogashira reactions.[11][12] |
| Copper Co-catalyst | CuI (2 mol%) | Facilitates the formation of the reactive copper acetylide intermediate.[5] |
| Base | Triethylamine (TEA) | Acts as both a base to deprotonate the alkyne and a scavenger for HX. |
| Solvent | THF / TEA | Standard solvent system providing good solubility for reagents. |
| Temperature | Room Temperature | Mild conditions are often sufficient and minimize side reactions like homocoupling.[6][13] |
| Atmosphere | Argon | Prevents oxidative degradation of the Pd(0) active catalyst. |
Final Deprotection Steps
The final stage involves the sequential removal of the ester and the N-protecting group to reveal the target molecule. The order is important; saponification of the ester is typically performed first under basic conditions.
Saponification of the Ethyl Ester
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Reaction Setup: Dissolve the purified ethyl ester (e.g., 45 mmol) in a mixture of THF (150 mL) and water (50 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.8 g, 90 mmol) and stir the mixture vigorously at room temperature for 4 hours.
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Acidification: After TLC indicates complete consumption of the starting material, cool the mixture to 0 °C and carefully acidify to pH ~3 with 1 M hydrochloric acid (HCl).
-
Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrol-2-yl)prop-2-ynoic acid, which may be used directly in the next step.
Removal of the N-SEM Protecting Group
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Reaction Setup: Dissolve the N-SEM protected acid (e.g., 40 mmol) in anhydrous THF (200 mL).
-
Deprotection: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (80 mL, 80 mmol) and stir the reaction at room temperature for 3 hours.
-
Workup: Quench the reaction with water (100 mL) and concentrate the mixture in vacuo to remove most of the THF.
-
Purification: Dilute the aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove silyl byproducts. Acidify the aqueous layer to pH ~3 with 1 M HCl, which should precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, 3-(1H-pyrrol-2-yl)prop-2-ynoic acid.
Conclusion
The synthesis of 3-(1H-pyrrol-2-yl)prop-2-ynoic acid is a multi-step process that relies on foundational principles of modern organic chemistry, including protecting group strategy and transition-metal catalysis. The outlined route, centered around a key Sonogashira cross-coupling reaction, provides a reliable and logical pathway to this valuable heterocyclic building block. By understanding the causality behind each experimental choice—from the necessity of N-protection to the selection of catalytic components—researchers can confidently approach this synthesis and adapt the methodology for the creation of a diverse array of novel pyrrole-containing molecules for applications in drug discovery and beyond.
References
-
Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. ACS Publications. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. Available at: [Link]
-
Palladium-catalyzed coupling reaction of terminal alkynes with aryl iodides in the presence of indium tribromide and its application to a one-pot synthesis of 2-phenylindole. PubMed. Available at: [Link]
-
Synthesis of 3‐substituted pyrrole‐2‐carboxylic acid derivatives from... ResearchGate. Available at: [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Coupling Reaction of Terminal Alkynes with Aryl Iodides in the Presence of Indium Tribromide and Its Application to a One-Pot Synthesis of 2-Phenylindole. ACS Publications. Available at: [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. Available at: [Link]
-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. MDPI. Available at: [Link]
-
Palladium-catalyzed aerobic oxidative cross-coupling of arylhydrazines with terminal alkynes. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Functionalisation of Pyrroles. Applications of Pyrrolyl Sulfonium Salts in Cross-Couplings and Oxidations. University of Bath's research portal. Available at: [Link]
-
Pyrrole Protection | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available at: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]
-
Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. Growing Science. Available at: [Link]
-
Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers. Available at: [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. Available at: [Link]
-
The protecting–directing role of the trityl group in syntheses of pyrrole derivatives: efficient preparations of 1-H-pyrrole-3-carboxylic acid and 3-acyl-, 3-amino-, and 3-bromo-1-tritylpyrroles. Royal Society of Chemistry. Available at: [Link]
-
Pyrrole chemistry. The cyanovinyl aldehyde protecting groups. ACS Publications. Available at: [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Center for Biotechnology Information. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]
-
(2e)-3-(1h-Pyrrol-2-yl)prop-2-enoic acid | 49653-15-8. Fisher Scientific. Available at: [Link]
-
Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2. Royal Society of Chemistry. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine Derivative Scaffold: A Valuable Source of PARP-1 Inhibitors. ACS Publications. Available at: [Link]
-
Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. Available at: [Link]
-
Recent Advancements in Pyrrole Synthesis. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed coupling reaction of terminal alkynes with aryl iodides in the presence of indium tribromide and its application to a one-pot synthesis of 2-phenylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. depts.washington.edu [depts.washington.edu]
